molecular formula C21H16BrNO4 B7681094 (2-Bromo-4-cyano-6-ethoxyphenyl) 2-naphthalen-2-yloxyacetate

(2-Bromo-4-cyano-6-ethoxyphenyl) 2-naphthalen-2-yloxyacetate

Cat. No.: B7681094
M. Wt: 426.3 g/mol
InChI Key: AIOZXWLTNVVKSO-UHFFFAOYSA-N
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Description

(2-Bromo-4-cyano-6-ethoxyphenyl) 2-naphthalen-2-yloxyacetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as BNCEN and is a versatile building block for the synthesis of various organic molecules.

Mechanism of Action

The mechanism of action of (2-Bromo-4-cyano-6-ethoxyphenyl) 2-naphthalen-2-yloxyacetate is not well understood. However, studies have shown that it can interact with biological molecules such as enzymes and receptors. BNCEN has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to bind to the estrogen receptor, which has potential applications in the treatment of breast cancer.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to have anti-inflammatory and antitumor properties. BNCEN has also been shown to have estrogenic activity, which has potential applications in the treatment of breast cancer. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

(2-Bromo-4-cyano-6-ethoxyphenyl) 2-naphthalen-2-yloxyacetate has several advantages for lab experiments. It is a versatile building block for the synthesis of various organic molecules, and its synthesis is relatively straightforward. BNCEN is also commercially available, making it easily accessible for researchers. However, there are limitations to using this compound in lab experiments. Its mechanism of action is not well understood, and further studies are needed to fully understand its biochemical and physiological effects.

Future Directions

There are several future directions for the research of (2-Bromo-4-cyano-6-ethoxyphenyl) 2-naphthalen-2-yloxyacetate. One direction is to further investigate its mechanism of action and its biochemical and physiological effects. This could lead to the development of new pharmaceuticals and agrochemicals. Another direction is to explore its potential applications in materials science, such as the development of liquid crystals for electronic devices. Additionally, more research is needed to fully understand the limitations and advantages of using BNCEN in lab experiments.

Synthesis Methods

The synthesis of (2-Bromo-4-cyano-6-ethoxyphenyl) 2-naphthalen-2-yloxyacetate involves the reaction between 2-bromo-4-cyano-6-ethoxyphenol and 2-naphthol in the presence of a base and a coupling agent. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The yield of the reaction is typically high, and the compound can be purified using standard techniques such as column chromatography or recrystallization.

Scientific Research Applications

(2-Bromo-4-cyano-6-ethoxyphenyl) 2-naphthalen-2-yloxyacetate has several potential applications in scientific research. It can be used as a building block for the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and materials. BNCEN has been used in the synthesis of anti-inflammatory agents, antitumor agents, and fluorescent dyes. It has also been used in the preparation of liquid crystals, which have potential applications in electronic devices.

Properties

IUPAC Name

(2-bromo-4-cyano-6-ethoxyphenyl) 2-naphthalen-2-yloxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrNO4/c1-2-25-19-10-14(12-23)9-18(22)21(19)27-20(24)13-26-17-8-7-15-5-3-4-6-16(15)11-17/h3-11H,2,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOZXWLTNVVKSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C#N)Br)OC(=O)COC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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